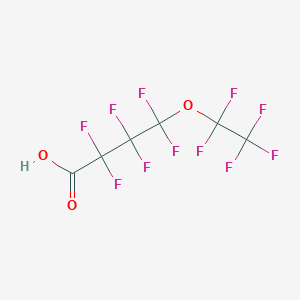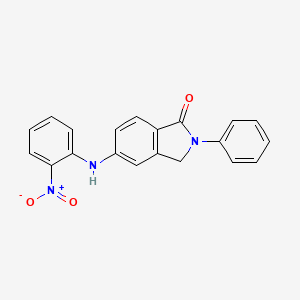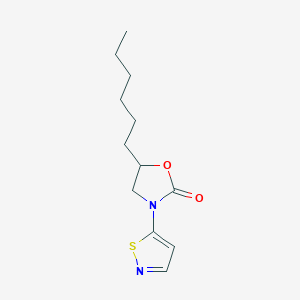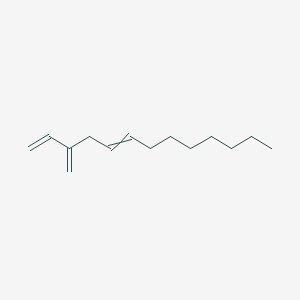![molecular formula C14H17N3O2 B12628167 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- CAS No. 918531-85-8](/img/structure/B12628167.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Carboxaldehyde Group: This step involves the functionalization of the pyrrolo[2,3-b]pyridine core to introduce the carboxaldehyde group.
Attachment of the Morpholinyl Group:
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, particularly as an inhibitor of FGFRs.
Industry: The compound may have applications in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- involves its interaction with FGFRs. The compound binds to the FGFRs, inhibiting their activity and thereby blocking the downstream signaling pathways that promote tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
7-Azaindole Derivatives: These compounds have a similar heterocyclic structure and are also studied for their potential biological activities.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- lies in its specific substitution pattern, which imparts distinct biological properties, particularly its potent inhibitory activity against FGFRs .
Propriétés
Numéro CAS |
918531-85-8 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-(2-morpholin-4-ylethyl)pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H17N3O2/c18-11-12-10-17(14-13(12)2-1-3-15-14)5-4-16-6-8-19-9-7-16/h1-3,10-11H,4-9H2 |
Clé InChI |
SIQMCMWGNXIKKR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C=C(C3=C2N=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)


![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)

![17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B12628132.png)
![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
